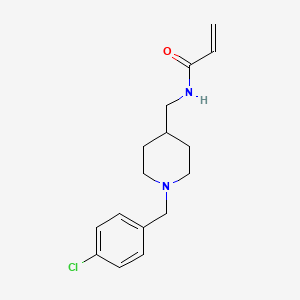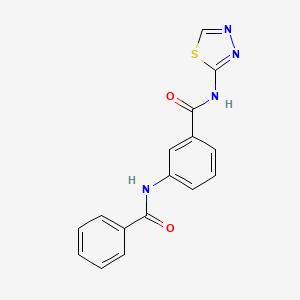![molecular formula C18H15N5O B11038195 6-Methyl-2-[(4-methylquinazolin-2-yl)amino]quinazolin-4-ol](/img/structure/B11038195.png)
6-Methyl-2-[(4-methylquinazolin-2-yl)amino]quinazolin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-2-[(4-methylquinazolin-2-yl)amino]quinazolin-4-ol is a complex organic compound with the molecular formula C15H15N5O. It is a derivative of quinazolinone, a class of compounds known for their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-[(4-methylquinazolin-2-yl)amino]quinazolin-4-ol typically involves the reaction of 2-aminobenzamides with thiols. This method is efficient, transition-metal-free, and involves a one-pot intermolecular annulation reaction . The reaction conditions are mild, and the process has good functional group tolerance, making it suitable for various derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the synthetic route mentioned above can be scaled up for industrial applications. The key is to optimize the reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-[(4-methylquinazolin-2-yl)amino]quinazolin-4-ol undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, alcohols, under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
6-Methyl-2-[(4-methylquinazolin-2-yl)amino]quinazolin-4-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Methyl-2-[(4-methylquinazolin-2-yl)amino]quinazolin-4-ol involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, which can lead to various biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Methylquinazolin-4-ol: Another quinazolinone derivative with similar biological activities.
4(3H)-Quinazolinone: A parent compound with a wide range of derivatives.
Uniqueness
6-Methyl-2-[(4-methylquinazolin-2-yl)amino]quinazolin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest .
Properties
Molecular Formula |
C18H15N5O |
|---|---|
Molecular Weight |
317.3 g/mol |
IUPAC Name |
6-methyl-2-[(4-methylquinazolin-2-yl)amino]-3H-quinazolin-4-one |
InChI |
InChI=1S/C18H15N5O/c1-10-7-8-15-13(9-10)16(24)22-18(21-15)23-17-19-11(2)12-5-3-4-6-14(12)20-17/h3-9H,1-2H3,(H2,19,20,21,22,23,24) |
InChI Key |
DHTSFJNAOXFHJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(NC2=O)NC3=NC4=CC=CC=C4C(=N3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4,6-Trimethyl-1-[(E)-2-oxo-2-phenylethylidene]-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one](/img/structure/B11038116.png)
![2-{2-[(2-methoxyethyl)amino]-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl}-N-phenylacetamide](/img/structure/B11038124.png)
![6-(2-methoxyethyl)-2-(4-methylpiperazin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B11038125.png)
![1-(4-Chlorophenyl)-3-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine](/img/structure/B11038131.png)
![2-(1-cyclopentyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B11038135.png)
![4-(4-methoxyanilino)-2-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}-4-oxobutanoic acid](/img/structure/B11038139.png)

![N-{1-[(4-bromo-3-methylphenyl)amino]-3-methyl-1-oxobutan-2-yl}-4-hexylcyclohexanecarboxamide](/img/structure/B11038152.png)
![5-(3,4-dimethylphenyl)-3-(2-furyl)-1-phenylpyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B11038153.png)
![4-tert-butyl-N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}benzamide](/img/structure/B11038157.png)


![7-[3-(dimethylamino)propyl]-2-ethyl-3-(4-fluorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B11038164.png)
![2-(ethylsulfanyl)-9-(4-hydroxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11038166.png)
